molecular formula C22H21N3O4 B2432009 methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate CAS No. 1226459-42-2

methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate

Cat. No.: B2432009
CAS No.: 1226459-42-2
M. Wt: 391.427
InChI Key: FHPQFFMBOSMUFW-UHFFFAOYSA-N
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Description

Methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-(6-oxo-4-phenylpyrimidin-1-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-22(28)17-10-5-6-11-18(17)24-20(26)12-7-13-25-15-23-19(14-21(25)27)16-8-3-2-4-9-16/h2-6,8-11,14-15H,7,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQFFMBOSMUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₅N₃O₃
  • Molecular Weight : 295.31 g/mol

The structure features a pyrimidine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as phenylurea derivatives and aldehydes.
  • Coupling with Benzoate : The benzoate moiety is introduced via esterification of benzoic acid with methanol in the presence of an acid catalyst.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related pyrimidine derivatives demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives with similar structures have been investigated for their ability to inhibit key signaling pathways involved in cancer progression.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens .

CompoundMIC (µg/mL)Target Pathogen
Compound A20Staphylococcus aureus
Compound B30Streptococcus pneumoniae
Target Compound25Escherichia coli

Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, a series of pyrimidine-based compounds were tested against various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF7), with IC50 values below 10 µM for some derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar pyrimidine derivatives have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their ability to penetrate bacterial membranes and disrupt vital cellular processes .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against targets involved in metabolic pathways relevant to cancer and infectious diseases. For example, derivatives of pyrimidines have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis that is a target for many anticancer drugs .

Case Study 1: Anticancer Drug Development

In a study published in 2022, researchers synthesized a series of pyrimidine derivatives based on the structural framework of this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU). The study highlighted the potential for these compounds to be developed into new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that certain derivatives exhibited strong activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, with some compounds showing MIC values significantly lower than traditional antibiotics .

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